molecular formula C23H29F3O6 B1673476 Fluprostenol CAS No. 54276-17-4

Fluprostenol

Cat. No.: B1673476
CAS No.: 54276-17-4
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluprostenol is a synthetic analogue of prostaglandin F2α, a hormone-like lipid compound found in animals and humans. Prostaglandins play a crucial role in various biological functions, including inflammation, blood flow, and the formation of blood clots. This compound is primarily used in veterinary medicine to manage reproductive issues and induce labor in animals .

Mechanism of Action

Target of Action

Fluprostenol is a potent and highly selective agonist of the prostaglandin F2-alpha (FP) receptor . The FP receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including the regulation of intraocular pressure and the contraction of smooth muscle .

Mode of Action

This compound interacts with its primary target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to the activation of the receptor . The activation of the FP receptor results in various physiological changes, depending on the specific tissue where the receptor is located .

Biochemical Pathways

This compound, as a synthetic analogue of prostaglandin F2α, is involved in the prostaglandin biosynthesis pathway . Prostaglandins are hormone-like lipid compounds that display a multitude of biological functions . The activation of the FP receptor by this compound can lead to changes in the levels of intracellular calcium, which can further affect various downstream signaling pathways .

Pharmacokinetics

Like other prostaglandin analogues, this compound is likely to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the therapeutic efficacy of this compound. Certain drugs, such as Aceclofenac, Acemetacin, and Acetylsalicylic acid, can decrease the therapeutic efficacy of this compound when used in combination . Furthermore, the physiological environment, such as the pH and temperature, can also affect the stability and action of this compound .

Biochemical Analysis

Biochemical Properties

Fluprostenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of this compound involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .

Cellular Effects

As a prostaglandin analog, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key transformation in its synthesis is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently being conducted .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are currently being investigated .

Preparation Methods

The synthesis of fluprostenol involves a unified strategy for prostaglandins, starting from a dichloro-containing bicyclic ketone. The process includes several key steps:

The overall synthesis is completed in 11-12 steps with an overall yield of 3.8-8.4% .

Chemical Reactions Analysis

Fluprostenol undergoes various chemical reactions, including:

Common reagents used in these reactions include Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed are intermediates that lead to the final this compound compound .

Scientific Research Applications

Fluprostenol has several scientific research applications:

Comparison with Similar Compounds

Fluprostenol is similar to other prostaglandin analogues such as cloprostenol, bimatoprost, and travoprost. it is unique in its specific applications in veterinary medicine and its high stereoselectivity in synthesis . Similar compounds include:

This compound’s uniqueness lies in its specific receptor binding and its applications in both veterinary and ophthalmic fields .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-71-2 (mono-hydrochloride salt)
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046122
Record name (±)-Fluprostenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40666-16-8, 54276-17-4
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprostenol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprostenol
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Record name (±)-Fluprostenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluprostenol
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Record name 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
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Record name FLUPROSTENOL
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Record name FLUPROSTENOL, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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